Cas no 87-05-8 (7-Ethoxy-4-methylcoumarin)

7-Ethoxy-4-methylcoumarin structure
7-Ethoxy-4-methylcoumarin structure
Produktname:7-Ethoxy-4-methylcoumarin
CAS-Nr.:87-05-8
MF:C12H12O3
MW:204.221883773804
MDL:MFCD00016971
CID:34406
PubChem ID:24869818

7-Ethoxy-4-methylcoumarin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Ethoxy-4-methylcoumarin
    • 7-Ethoxy-4-methyl-2H-chromen-2-one
    • Ethyl 4-methylumbelliferyl ether
    • 4-Methyl-7-ethoxycoumarin
    • 7-ETHOXY-4-METHYLCOUMARIN FOR FLUORESCENCE
    • METHYL-7-METHOXYCOUMARIN, 4-(AS) PrintBack
    • 7-ethoxy-4-methylchromen-2-one
    • 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-
    • Coumarin, 7-ethoxy-4-methyl-
    • ZLV1S0NNZH
    • NSC60561
    • Coumarin, 7-ethoxy-4-methyl- (8CI)
    • ST060225
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
    • Madescol
    • Maraniol
    • Morlin
    • Ethoxy resocyanin
    • 7-ethoxy-4-methyl-chromen-2-one
    • PubChem8679
    • 7-Ethoxy-4-methylcoumari
    • 7-ethoxy-4-methyl-coumarin
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-ethoxy-4-methyl- (6CI, 8CI)
    • 4-Methylumbelliferone ethyl ether
    • NSC 60561
    • MDL: MFCD00016971
    • Inchi: 1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
    • InChI-Schlüssel: NKRISXMDKXBVRJ-UHFFFAOYSA-N
    • Lächelt: O=C1C=C(C)C2C(=CC(=CC=2)OCC)O1
    • BRN: 169998

Berechnete Eigenschaften

  • Genaue Masse: 204.07900
  • Monoisotopenmasse: 204.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 283
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topologische Polaroberfläche: 35.5
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Unsicher
  • Dichte: 1.163
  • Schmelzpunkt: 111.0 to 117.0 deg-C
  • Siedepunkt: 351.4 °C at 760 mmHg
  • Flammpunkt: 351.4 °C at 760 mmHg
  • Brechungsindex: 1.548
  • Löslichkeit: DMF: soluble
  • PSA: 39.44000
  • LogP: 2.50010
  • Löslichkeit: Löslich in Wasser.

7-Ethoxy-4-methylcoumarin Sicherheitsinformationen

  • Gefahrenhinweis: Irritant
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S22-S24/25
  • FLUKA MARKE F CODES:8
  • Identifizierung gefährlicher Stoffe: Xi
  • TSCA:Yes

7-Ethoxy-4-methylcoumarin Zolldaten

  • HS-CODE:2932209090
  • Zolldaten:

    China Zollkodex:

    2932209090

    Übersicht:

    293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

7-Ethoxy-4-methylcoumarin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E131554-1g
7-Ethoxy-4-methylcoumarin
87-05-8 ≥95% (HPLC)
1g
¥102.90 2023-09-03
Apollo Scientific
OR4853-5g
7-Ethoxy-4-methylcoumarin
87-05-8 98%
5g
£15.00 2025-02-20
TRC
E937590-2.5g
7-Ethoxy-4-methylcoumarin
87-05-8
2.5g
$ 64.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20065-5g
7-Ethoxy-4-methylcoumarin, 98%
87-05-8 98%
5g
¥966.00 2022-08-22
Apollo Scientific
OR4853-25g
7-Ethoxy-4-methylcoumarin
87-05-8 98%
25g
£24.00 2025-02-20
Alichem
A449041693-100g
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 97%
100g
$380.00 2023-08-31
eNovation Chemicals LLC
D960465-25g
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 97.0%
25g
$155 2024-06-06
BAI LING WEI Technology Co., Ltd.
381315-5G
7-Ethoxy-4-methylcoumarin, 98%
87-05-8 98%
5G
¥ 300 2022-04-26
abcr
AB126376-100 g
7-Ethoxy-4-methylcoumarin; 98%
87-05-8
100 g
€182.40 2023-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69452-500mg
7-ethoxy-4-Methylcoumarin
87-05-8 98%
500mg
¥2463.00 2022-04-26

7-Ethoxy-4-methylcoumarin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
One-Pot Synthesis and Photophysical Studies of Dihydropyrimidinone-Based Dyes: Novel Violet-Blue Light Emitting Fluorophores
Matta, Akanksha; et al, ChemistrySelect, 2018, 3(38), 10815-10820

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Tetrahydrofuran ;  0.5 h, < 10 °C; 4 - 5 h
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.2 10 d, rt
Referenz
Synthesis, antifungal, and phytotoxic effects of some benzopyrone derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2004, 18(1), 21-27

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt; 6 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 6 h, reflux
Referenz
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
1.2 6 h, reflux
Referenz
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Selectfluor ;  30 min, rt
Referenz
Selectfluor-promoted environmental-friendly synthesis of 2H-chromen-2-one derivative under various reaction conditions
Ranjbar-Karimi, R.; et al, Journal of the Iranian Chemical Society, 2011, 8(1), 193-197

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  5 h, 10 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, reflux
Referenz
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2003, 17(2), 115-125

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid ;  6 - 8 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Referenz
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  < 10 °C; 24 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  20 min, 45 - 55 °C
Referenz
Study on synthesis of 7-ethoxyl-4-methycoumarin by phase transfer catalysis under microwave irradiation
Ye, Hong; et al, Huaxue Shijie, 2014, 55(4), 223-225

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 60 °C
Referenz
Pechmann reaction promoted by boron trifluoride dihydrate
Stoyanov, Edmont V.; et al, Molecules, 2005, 10(7), 762-766

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, 80 °C
Referenz
Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations
Liu, Jingbao; et al, Biochemistry, 2016, 55(13), 1997-2007

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Referenz
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  48 h, 60 °C
Referenz
En Route to Stabilized Compact Conformations of Single-Chain Polymeric Nanoparticles in Complex Media
Wijker, Stefan ; et al, Macromolecules (Washington, 2022, 55(14), 6220-6230

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Polymer supported hydroxycoumarin anion. Convenient method for O-alkylation of hydroxycoumarin
Deshmukh, J. G.; et al, Journal of the Indian Chemical Society, 1986, 63(4), 442-3

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Chloroform
Referenz
Photochemistry of pesticides. 13. Some photoreactions of O,O-diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)phosphorothioate (Potasan)
Abdou, Wafaa M.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(3-4), 199-203

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Xanthan gum, hydrogen sulfate ;  25 min, rt
Referenz
Xanthan sulfuric acid, an efficient and recyclable solid acid catalyst for Pechmann condensation
Kuarm, B. Suresh; et al, Synthetic Communications, 2012, 42(12), 1770-1777

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Lithium bromide ;  20 min, 75 °C
Referenz
LiBr-mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones
Kumar, Sanjay; et al, ARKIVOC (Gainesville, 2007, (15), 18-23

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
2.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
Antimicrobial prospection of some coumarin derivatives
Taataringa, Gabriela; et al, Farmacia (Bucharest, 2018, 66(2), 323-330

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Referenz
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Referenz
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Catalysts: Chlorosulfonic acid (reaction products with cellulose) ,  Cellulose (reaction products with chlorosulfonic acid) ;  2 min
Referenz
Expeditious Pechmann Condensation by Using Biodegradable Cellulose Sulfuric Acid as a Solid Acid Catalyst
Kuarm, B. Suresh; et al, Synthetic Communications, 2010, 40(22), 3358-3364

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Catalysts: Cupric perchlorate ;  35 min, 45 - 50 °C
Referenz
Ultrasound-promoted greener synthesis of 2H-chromen-2-ones catalyzed by copper perchlorate in solventless media
Puri, Saurabh; et al, Ultrasonics Sonochemistry, 2009, 16(6), 705-707

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  30 min, rt; 4 - 5 h, rt
2.1 Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Potassium hydroxide ;  15 min, rt
2.3 24 h, reflux
Referenz
Synthesis, antioxidant and insecticidal activities of some coumarin derivatives
Khan, K. M.; et al, Journal of the Chemical Society of Pakistan, 2002, 24(3), 226-231

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Water ;  24 h, 10 - 25 °C
2.1 Catalysts: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 18 h, 56 °C
Referenz
Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives
Ngoc Toan, Vu ; et al, Synthetic Communications, 2020, 50(23), 3603-3615

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  < 10 °C; 12 h, < 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Referenz
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide ,  Potassium iodide Solvents: Acetone ;  5 h, 80 °C
Referenz
Catalytic synthesis of 7-alkoxylcoumarins by TBAB
Zhang, Wei-hua; et al, Hecheng Huaxue, 2008, 16(5), 561-563

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

7-Ethoxy-4-methylcoumarin Raw materials

7-Ethoxy-4-methylcoumarin Preparation Products

7-Ethoxy-4-methylcoumarin Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:87-05-8)7-Ethoxy-4-methylcoumarin
A1207296
Reinheit:99%
Menge:25g
Preis ($):169.0